molecular formula C12H9NO3 B1377841 4-(1H-pyrrole-3-carbonyl)benzoic acid CAS No. 1376039-74-5

4-(1H-pyrrole-3-carbonyl)benzoic acid

Cat. No. B1377841
M. Wt: 215.2 g/mol
InChI Key: NODZICSEOKUQHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-pyrrole-3-carbonyl)benzoic acid is a chemical compound with the CAS Number: 1376039-74-5 . It has a molecular weight of 215.21 and its IUPAC name is 4-(1H-pyrrol-3-ylcarbonyl)benzoic acid . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular formula of 4-(1H-pyrrole-3-carbonyl)benzoic acid is C12H9NO3 . The InChI code is 1S/C12H9NO3/c14-11(10-5-6-13-7-10)8-1-3-9(4-2-8)12(15)16/h1-7,13H,(H,15,16) . The compound has a topological polar surface area of 70.2 Ų and a complexity of 282 .


Physical And Chemical Properties Analysis

4-(1H-pyrrole-3-carbonyl)benzoic acid has a molecular weight of 215.20 g/mol . It has a XLogP3-AA value of 1.6 , indicating its partition coefficient between octanol and water. It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 3 .

Scientific Research Applications

Influence of Metals on Biological Ligands

Lewandowski, Kalinowska, and Lewandowska (2005) reviewed the effects of metals on the electronic systems of biologically important molecules, including benzoic, 2-hydroxybenzoic, and 3-pyridine carboxylic acids, as well as 5-carboxyuracil. Their study, utilizing spectroscopic and quantum mechanical calculations, highlights how metals can stabilize or disturb the electronic systems of ligands, offering insights into the interaction between such compounds and biological targets. This research could provide a basis for understanding the interactions between 4-(1H-pyrrole-3-carbonyl)benzoic acid and metal ions in biological contexts (Lewandowski, Kalinowska, & Lewandowska, 2005).

Antioxidant, Microbiological, and Cytotoxic Activity of Carboxylic Acids

A review by Godlewska-Żyłkiewicz et al. (2020) on the biological activities of natural carboxylic acids, including benzoic acid, discusses their antioxidant, antimicrobial, and cytotoxic activities. The study emphasizes the importance of the carboxylic group and hydroxyl groups in influencing these activities. This insight into carboxylic acids' structure-activity relationships could inform research into the applications of 4-(1H-pyrrole-3-carbonyl)benzoic acid in fields such as microbiology and oncology (Godlewska-Żyłkiewicz et al., 2020).

Physiological Impacts of Benzoic Acid

Mao et al. (2019) explored how benzoic acid, a structurally related compound, influences gut functions. Their review indicates that appropriate levels of benzoic acid can improve gut health by modulating enzyme activity, immunity, and microbiota. This suggests potential research applications of 4-(1H-pyrrole-3-carbonyl)benzoic acid in studying gut physiology and health (Mao, Yang, Chen, Yu, & He, 2019).

NMR Spectroscopy and Quantum Chemistry of Organophosphorus Azoles

Larina (2023) reviewed the stereochemical structures of organophosphorus azoles, including compounds with pyrrole rings, using NMR spectroscopy and quantum chemistry. This research underscores the value of pyrrole derivatives in chemical and pharmacological studies, pointing to potential applications in designing new molecular systems with pharmacological properties (Larina, 2023).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-(1H-pyrrole-3-carbonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-11(10-5-6-13-7-10)8-1-3-9(4-2-8)12(15)16/h1-7,13H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NODZICSEOKUQHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CNC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-pyrrole-3-carbonyl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1H-pyrrole-3-carbonyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(1H-pyrrole-3-carbonyl)benzoic acid
Reactant of Route 3
4-(1H-pyrrole-3-carbonyl)benzoic acid
Reactant of Route 4
4-(1H-pyrrole-3-carbonyl)benzoic acid
Reactant of Route 5
4-(1H-pyrrole-3-carbonyl)benzoic acid
Reactant of Route 6
4-(1H-pyrrole-3-carbonyl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.